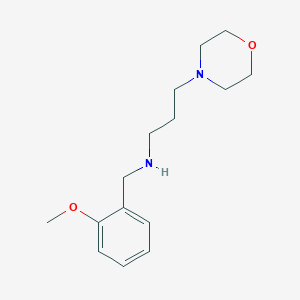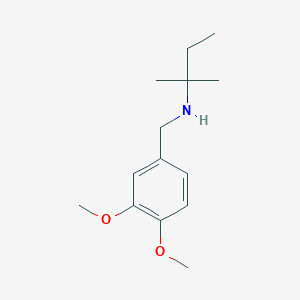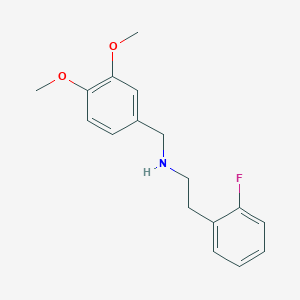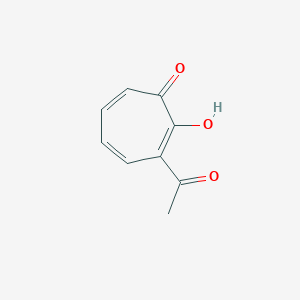![molecular formula C11H14N4O4 B276125 6-hydroxy-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-5-methyl-4(3H)-pyrimidinone](/img/structure/B276125.png)
6-hydroxy-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-5-methyl-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-hydroxy-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-5-methyl-4(3H)-pyrimidinone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure combining pyrimidine and pyrazolone moieties, which may contribute to its diverse chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-5-methyl-4(3H)-pyrimidinone typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the pyrimidine ring through cyclization reactions involving appropriate precursors.
Step 2: Introduction of hydroxy and methyl groups via selective functionalization reactions.
Step 3: Construction of the pyrazolone ring through condensation reactions with suitable reagents.
Step 4: Final assembly of the compound by linking the pyrimidine and pyrazolone rings under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
6-hydroxy-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-5-methyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Functional groups on the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 6-hydroxy-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-5-methyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways: Biological pathways affected by the compound, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-hydroxy-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-5-methyl-4(3H)-pyrimidinone
- 2-(4,6-Dihydroxy-5-methyl-2-pyrimidinyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-thione
- 2-(4,6-Dihydroxy-5-methyl-2-pyrimidinyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical properties and biological activities compared to similar compounds.
Propiedades
Fórmula molecular |
C11H14N4O4 |
|---|---|
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
4-hydroxy-2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-5-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H14N4O4/c1-5-8(17)12-11(13-9(5)18)15-10(19)7(3-4-16)6(2)14-15/h14,16H,3-4H2,1-2H3,(H2,12,13,17,18) |
Clave InChI |
GDHUYCXJCDSRLV-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(NC1=O)N2C(=O)C(=C(N2)C)CCO)O |
SMILES canónico |
CC1=C(N=C(NC1=O)N2C(=O)C(=C(N2)C)CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}ethanamine](/img/structure/B276049.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}butan-2-amine](/img/structure/B276050.png)
![2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}butan-1-ol](/img/structure/B276051.png)
![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopentanamine](/img/structure/B276054.png)
![2-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B276055.png)



![ETHYL 5-ETHYL-2-[3-(PIPERIDIN-1-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B276072.png)
![Ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B276073.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B276075.png)
![N-(4-amino-2-methyl-6-quinolinyl)-N-{2-[(4-amino-2-methyl-6-quinolinyl)amino]-6-methyl-4-pyrimidinyl}amine](/img/structure/B276078.png)

![5-Chloro-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B276085.png)
